molecular formula C31H31N5O6 B1600054 5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-adenosine CAS No. 81352-25-2

5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-adenosine

Cat. No.: B1600054
CAS No.: 81352-25-2
M. Wt: 569.6 g/mol
InChI Key: KOQFCLKBHJBRTB-BQOYKFDPSA-N
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Description

5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-adenosine is a synthetic nucleoside analog. It is characterized by the presence of a bis(4-methoxyphenyl)phenylmethyl group attached to the 5’-hydroxyl group of adenosine. This modification is often used in the synthesis of oligonucleotides, where it serves as a protecting group for the 5’-hydroxyl group, preventing unwanted reactions during the synthesis process .

Scientific Research Applications

5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-adenosine has several scientific research applications:

Biochemical Analysis

Biochemical Properties

5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-adenosine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions is with adenosine receptors, where it acts as an agonist or antagonist depending on the receptor subtype. This compound also interacts with enzymes involved in nucleotide metabolism, such as adenosine deaminase and adenosine kinase, affecting the levels of adenosine and its derivatives in cells .

Cellular Effects

The effects of 5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-adenosine on cellular processes are diverse and profound. It influences cell signaling pathways, particularly those mediated by adenosine receptors, leading to changes in cyclic AMP (cAMP) levels and downstream signaling cascades. This compound also affects gene expression by modulating the activity of transcription factors and other regulatory proteins. Additionally, 5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-adenosine impacts cellular metabolism by altering the balance of nucleotide pools and energy production .

Molecular Mechanism

At the molecular level, 5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-adenosine exerts its effects through several mechanisms. It binds to adenosine receptors with high affinity, triggering conformational changes that activate or inhibit receptor signaling. This compound also inhibits the activity of adenosine deaminase, leading to increased levels of adenosine and enhanced receptor activation. Furthermore, 5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-adenosine can modulate the activity of kinases and phosphatases, affecting phosphorylation states and signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-adenosine can change over time due to its stability and degradation. This compound is relatively stable under physiological conditions but can undergo hydrolysis and other degradation processes over extended periods. Long-term studies have shown that 5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-adenosine can have sustained effects on cellular function, including prolonged activation of adenosine receptors and alterations in gene expression .

Dosage Effects in Animal Models

The effects of 5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-adenosine vary with different dosages in animal models. At low doses, this compound primarily acts on adenosine receptors, leading to mild changes in cell signaling and metabolism. At higher doses, it can cause significant alterations in nucleotide levels and energy production, potentially leading to toxic or adverse effects. Studies have identified threshold doses beyond which the compound’s effects become pronounced and potentially harmful .

Metabolic Pathways

5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-adenosine is involved in several metabolic pathways, particularly those related to nucleotide metabolism. It interacts with enzymes such as adenosine deaminase and adenosine kinase, influencing the conversion of adenosine to inosine and other derivatives. This compound also affects the levels of ATP, ADP, and AMP, altering metabolic flux and energy production in cells .

Transport and Distribution

The transport and distribution of 5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-adenosine within cells and tissues are mediated by specific transporters and binding proteins. This compound is taken up by nucleoside transporters and distributed to various cellular compartments, including the cytoplasm and nucleus. It can also bind to plasma proteins, affecting its bioavailability and distribution in tissues .

Subcellular Localization

The subcellular localization of 5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-adenosine is influenced by targeting signals and post-translational modifications. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with adenosine receptors and other biomolecules. Its activity and function can be modulated by phosphorylation and other modifications that direct it to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-adenosine typically involves the protection of the 5’-hydroxyl group of adenosine. This is achieved by reacting adenosine with bis(4-methoxyphenyl)phenylmethyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the protecting group .

Industrial Production Methods

In an industrial setting, the production of 5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-adenosine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-adenosine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adenosine derivatives with additional hydroxyl or carbonyl groups, while reduction typically results in the removal of the protecting group, yielding free adenosine .

Comparison with Similar Compounds

Similar Compounds

    5’-O-(4,4’-dimethoxytrityl)-adenosine: Another protecting group used in nucleoside synthesis.

    5’-O-(4-methoxytrityl)-adenosine: Similar in structure but with a different protecting group.

Uniqueness

5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-adenosine is unique due to its specific protecting group, which offers distinct advantages in terms of stability and ease of removal compared to other protecting groups. This makes it particularly useful in the synthesis of complex oligonucleotides .

Properties

IUPAC Name

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H31N5O6/c1-39-22-12-8-20(9-13-22)31(19-6-4-3-5-7-19,21-10-14-23(40-2)15-11-21)41-16-24-26(37)27(38)30(42-24)36-18-35-25-28(32)33-17-34-29(25)36/h3-15,17-18,24,26-27,30,37-38H,16H2,1-2H3,(H2,32,33,34)/t24-,26-,27-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOQFCLKBHJBRTB-BQOYKFDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H31N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80449458
Record name 5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-adenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

569.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81352-25-2
Record name 5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-adenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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